An In-depth Technical Guide to 3-Methyl-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methyl-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methyl-6-(trifluoromethyl)pyridazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, explore plausible synthetic routes based on established pyridazine chemistry, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to be a valuable resource for researchers actively engaged in the synthesis and utilization of novel pyridazine derivatives.
Introduction to the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of substituted analogs, make it a versatile building block for the design of bioactive molecules.[2] The introduction of a trifluoromethyl group (-CF3) can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The combination of the pyridazine core with a methyl and a trifluoromethyl group in 3-Methyl-6-(trifluoromethyl)pyridazine presents a molecule with significant potential for the development of novel therapeutics and functional materials.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties of 3-Methyl-6-(trifluoromethyl)pyridazine
| Property | Estimated Value | Rationale/Source |
| Molecular Formula | C₆H₅F₃N₂ | Calculated |
| Molecular Weight | 178.12 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on the melting point of the chloro-analog[5] |
| Melting Point | Estimated to be in the range of 50-80 °C | Extrapolated from 3-chloro-6-(trifluoromethyl)pyridazine (55-59 °C)[5] |
| Boiling Point | > 200 °C (with potential decomposition) | General trend for similar aromatic heterocycles |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from the hydrophobic nature of the trifluoromethyl group and the aromatic ring. |
| LogP | Estimated to be in the range of 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity compared to an unsubstituted pyridazine. |
Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine
A definitive, published synthesis protocol for 3-Methyl-6-(trifluoromethyl)pyridazine is not currently available. However, based on established pyridazine chemistry, a plausible and efficient synthetic route can be designed starting from commercially available precursors. The most likely precursors are 3-chloro-6-(trifluoromethyl)pyridazine or 3-hydrazinyl-6-(trifluoromethyl)pyridazine.
Proposed Synthetic Pathway
A two-step synthesis starting from 3-chloro-6-(trifluoromethyl)pyridazine is proposed. The first step involves the conversion of the chloro-substituent to a hydrazinyl group, which is a common intermediate in pyridazine chemistry.[6][7] The subsequent step would involve the reductive methylation of the hydrazinyl group to the desired methyl group.
Caption: Proposed two-step synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine
This protocol is adapted from the synthesis of similar hydrazinylpyridazines.[6]
-
To a solution of 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-hydrazinyl-6-(trifluoromethyl)pyridazine.
Step 2: Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine
This protocol is a standard reductive amination procedure.
-
Dissolve 3-hydrazinyl-6-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add aqueous formaldehyde (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Methyl-6-(trifluoromethyl)pyridazine.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Methyl-6-(trifluoromethyl)pyridazine are not available, we can predict the key features based on the analysis of related structures.[8][9][10]
Table 2: Predicted Spectroscopic Data for 3-Methyl-6-(trifluoromethyl)pyridazine
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridazine ring (likely two doublets in the range of δ 7.5-8.5 ppm). - A singlet for the methyl group protons around δ 2.5-3.0 ppm. |
| ¹³C NMR | - Aromatic carbons of the pyridazine ring (signals expected between δ 120-160 ppm). - A signal for the methyl carbon around δ 20-25 ppm. - A quartet for the trifluoromethyl carbon (¹JCF coupling) around δ 120-130 ppm. |
| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. - C=C and C=N stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region. - Strong C-F stretching vibrations characteristic of the CF₃ group, typically in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.12. - Fragmentation patterns may include the loss of a methyl radical (M-15) and a trifluoromethyl radical (M-69). |
Chemical Reactivity
The reactivity of 3-Methyl-6-(trifluoromethyl)pyridazine is dictated by the electronic nature of the pyridazine ring and its substituents.
-
The Pyridazine Ring: The nitrogen atoms in the pyridazine ring are basic and can be protonated or alkylated. The ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.
-
The Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions. It can also serve as a handle for further functionalization.
-
The Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which further deactivates the pyridazine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Caption: Key reactivity sites of 3-Methyl-6-(trifluoromethyl)pyridazine.
Potential Applications in Drug Development
Pyridazine derivatives have a broad range of reported biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][5][11][12] The specific combination of a methyl and a trifluoromethyl group on the pyridazine scaffold in 3-Methyl-6-(trifluoromethyl)pyridazine makes it an attractive candidate for several therapeutic areas:
-
Kinase Inhibition: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The pyridazine core can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
-
CNS-active Agents: The physicochemical properties of this molecule, including its predicted LogP, suggest it may have the potential to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targets.
-
Anticancer Agents: Substituted pyridazines have shown promising results as anticancer agents, and this scaffold could be explored for the development of new oncology drugs.[6][13]
Safety and Handling
Specific safety data for 3-Methyl-6-(trifluoromethyl)pyridazine is not available. However, based on the safety profiles of structurally related compounds like 3-chloro-6-(trifluoromethyl)pyridazine and other trifluoromethylated heterocycles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The trifluoromethyl group can impart toxicity. Assume the compound is harmful if swallowed, inhaled, or in contact with skin until toxicological data is available.
Conclusion
3-Methyl-6-(trifluoromethyl)pyridazine is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and potential applications based on the well-established chemistry of pyridazines. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
-
U.S. Department of Justice, Drug Enforcement Administration, Office of Forensic Sciences. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
- Asif, M., Allahyani, M., Almehmadi, M. M., & Alsaiari, A. A. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry, 27(10), 814-820.
-
Semantic Scholar. (n.d.). Applications and biological potentials of substituted pyridazine analogs in medicinal and agricultural fields. Retrieved from [Link]
-
ChemSrc. (2023, August 26). 3-Chloro-6-(trifluoromethyl)pyridazine. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-methyl-6-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from [Link]
-
MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate. Retrieved from [Link]
- Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532.
- El-Gazzar, A. R. B. A., Gaafar, A.-R. M., & El-Fakharany, E. M. (2021).
- Al-Ostath, A., Al-Ameri, M., & Al-Ghorbani, M. (2022).
-
MDPI. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2023, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]
-
PubMed Central. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]
-
U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Retrieved from [Link]
-
PubMed Central. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Retrieved from [Link]
-
PubMed Central. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methyl-6-(trifluoromethyl)pyridazin-3-amine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 5-methyl-6-(trifluoromethyl)pyridazin-3-amine (C6H6F3N3) [pubchemlite.lcsb.uni.lu]
- 11. 3-methyl-6-[4-(trifluoromethyl)phenyl]-Pyridazine | 946155-68-6 [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

